molecular formula C11H13NO3 B1346369 2-(Butanoylamino)benzoic acid CAS No. 6328-94-5

2-(Butanoylamino)benzoic acid

Cat. No. B1346369
CAS RN: 6328-94-5
M. Wt: 207.23 g/mol
InChI Key: DTHMYEZSBFMJEA-UHFFFAOYSA-N
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Description

2-(Butanoylamino)benzoic acid is an organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like 2-(Butanoylamino)benzoic acid, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Other methods for preparing benzoic acid derivatives include toluene oxidation, Grignard reagent method, diazonium salt method, and carbon trihalide hydrolysis method .


Molecular Structure Analysis

The molecular structure of 2-(Butanoylamino)benzoic acid includes a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule consists of a benzene ring to which a carboxylic functional group is linked .


Chemical Reactions Analysis

Benzoic acid, a related compound, can undergo an acid-base reaction, converting from neutral to ionic forms . This property might also be applicable to 2-(Butanoylamino)benzoic acid. The acidity of ortho-substituted benzoic acids, such as 2-(Butanoylamino)benzoic acid, is influenced by various factors including polar effects transmitted through the ring and steric effects .

Scientific Research Applications

Corrosion Inhibitors for Stainless Steel

  • Summary of Application: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The inhibition efficiency of these inhibitors was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
  • Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

Antimicrobial Activity

  • Summary of Application: A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
  • Methods of Application: The synthesized compounds were tested for their antimicrobial activity. QSAR studies were performed by the development of one target and multi target models .
  • Results: The results indicated that, in general, the synthesized compounds were found to be bacteriostatic and fungistatic in action .

Acid-Base Chemistry

  • Summary of Application: The acidity of benzoic acid derivatives can be influenced by electron-donating and electron-withdrawing groups .
  • Methods of Application: The acidity of these compounds can be studied using titration methods and pKa measurements .
  • Results: Electron-withdrawing groups deactivate the benzene ring to electrophilic attack and make benzoic acids more acidic .

Carbon-Carbon Bond Formation

  • Summary of Application: The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application: This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results: This method has been used to construct carbon–carbon and carbon–heteroatom bonds .

Benzylic Bromination and Benzylic Oxidation

  • Summary of Application: The carbon adjacent to an aromatic ring, the “benzylic” carbon, can participate in several useful and interesting reactions. Two key examples are benzylic bromination and benzylic oxidation .
  • Methods of Application: Benzylic bromination is a free-radical bromination of the alkyl group adjacent to an aromatic ring. Benzylic oxidation is a complete oxidation of an alkyl group adjacent to benzene to a carboxylic acid .
  • Results: These reactions provide a way to modify the benzylic position, opening up new possibilities for further chemical transformations .

Biochar Reduces Generation and Release of Benzoic Acid from Soybean Root

  • Summary of Application: Biochar has been shown to reduce the generation and release of benzoic acid from soybean root, which has a positive effect on alleviating allelopathy .
  • Methods of Application: The formation of benzoic acid, the growth indicators, and root lipid peroxidation of soybean were investigated under the influence of biochar application in soils through pot experiments .
  • Results: A reduced benzoic acid content was observed in the soils after biochar application. The reduced lipid peroxidation in soybean roots and promoted plant growth indicated that biochar application greatly reduced plant benzoic acid stress .

Safety And Hazards

While specific safety data for 2-(Butanoylamino)benzoic acid is not available, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMYEZSBFMJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286168
Record name 2-(butanoylamino)benzoic acid
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butanoylamino)benzoic acid

CAS RN

6328-94-5
Record name 2-[(1-Oxobutyl)amino]benzoic acid
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Record name NSC 44021
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Record name Anthranilic acid, N-butyryl-
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Record name 2-(butanoylamino)benzoic acid
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Record name 6328-94-5
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